N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine
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Overview
Description
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclooctene ring, which imparts significant strain and reactivity, making it a valuable tool in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine typically involves the reaction of L-lysine with a cyclooctene derivative. The process begins with the preparation of rel-(1R,4E)-Cyclooct-4-enol, which is then converted into the corresponding carbonate. This intermediate is subsequently reacted with L-lysine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The cyclooctene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Scientific Research Applications
N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques, where it helps in labeling and tracking biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine involves its ability to undergo strain-promoted reactions due to the presence of the cyclooctene ring. This strain facilitates rapid and efficient reactions with various biomolecules, making it a valuable tool in bioconjugation and labeling studies. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- rel-(1R-4E-pS)-Cyclooct-4-en-1-yl (4-nitrophenyl) carbonate
- rel-(1R-4E-pR)-Cyclooct-4-en-1-yl (4-nitrophenyl) carbonate
Uniqueness
Compared to similar compounds, N6-(((rel-(1R,4E))-4-Cycloocten-1-yloxy)carbonyl)-L-lysine stands out due to its specific functionalization with L-lysine. This functionalization enhances its biocompatibility and allows for targeted interactions with biological molecules, making it particularly useful in biomedical research .
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(1R,4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1-/t12-,13-/m0/s1 |
InChI Key |
FOGYUVXBYCZPFK-FIGAQHRESA-N |
Isomeric SMILES |
C1C/C=C\CC[C@@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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